molecular formula C10H17N3 B8325717 6-amino-4-methyl-2-Pyridinebutanamine

6-amino-4-methyl-2-Pyridinebutanamine

Cat. No.: B8325717
M. Wt: 179.26 g/mol
InChI Key: GBHPDWYFGJHBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-methyl-2-Pyridinebutanamine is a chemical compound featuring a pyridine core substituted with an amino group, a methyl group, and a butanamine side chain. This structure classifies it as an amine-functionalized pyridine derivative, a scaffold of significant interest in medicinal and synthetic chemistry. Pyridine and aminopyridine derivatives are recognized for their diverse pharmacological properties and are frequently explored as key building blocks in drug discovery . The 2-aminopyridine moiety, in particular, is a common pharmacophore found in compounds designed to inhibit various enzymes . For instance, selective inhibitors derived from 2-amino-4-methylpyridine have been investigated for targeting enzymes like inducible nitric oxide synthase (iNOS), which plays a role in inflammatory processes . The butanamine side chain in this compound may enhance its solubility or provide a handle for further chemical modification, making it a versatile intermediate for constructing more complex molecules or chemical libraries for biological screening . Researchers can utilize this compound in the synthesis of fused heterocyclic systems or as a precursor for developing potential therapeutic agents. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

6-(4-aminobutyl)-4-methylpyridin-2-amine

InChI

InChI=1S/C10H17N3/c1-8-6-9(4-2-3-5-11)13-10(12)7-8/h6-7H,2-5,11H2,1H3,(H2,12,13)

InChI Key

GBHPDWYFGJHBHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)N)CCCCN

Origin of Product

United States

Preparation Methods

Ketone Intermediate Formation

A ketone derivative (e.g., 4-methyl-2-pyridyl ketone) is condensed with butylamine, followed by reduction.

Reaction Steps :

  • Condensation : Ketone + butylamine → Imine (Schiff base)

  • Reduction : NaBH<sub>4</sub> or BH<sub>3</sub>·THF converts imine to amine.

Conditions :

  • Catalyst : None (for NaBH<sub>4</sub>) or Lewis acids (e.g., ZnCl<sub>2</sub>)

  • Solvent : Tetrahydrofuran (THF) or methanol

  • Yield : 50–65%

Critical Note : Steric hindrance from the methyl group on the pyridine ring necessitates longer reaction times (24–36 hours).

Curtius Rearrangement

Acyl Azide Formation and Rearrangement

This method involves converting a carboxylic acid derivative to an acyl azide, which undergoes thermal decomposition to an isocyanate.

Steps :

  • Acyl Azide Synthesis :

    • React 4-methyl-2-pyridinecarboxylic acid with diphenylphosphoryl azide (DPPA).

  • Rearrangement :

    • Heat to 100–120°C to form isocyanate.

  • Hydrolysis :

    • Treat with water or alcohol to yield the amine.

Table 2 : Curtius Rearrangement Parameters

StepReagents/ConditionsYield
Acyl Azide FormationDPPA, DMF, 0°C → RT70%
Thermal DecompositionToluene, 110°C, 4 hours85%

Cyclization Approaches

Hantzsch Dihydropyridine Synthesis

A four-component reaction involving a β-keto ester, aldehyde, ammonium acetate, and butanamine.

Reaction Scheme :

  • Formation of Dihydropyridine : Condensation of components.

  • Oxidation : Use HNO<sub>3</sub> or FeCl<sub>3</sub> to aromatize the ring.

Optimization :

  • Aldehyde : Formaldehyde (to introduce methyl group)

  • Oxidizing Agent : FeCl<sub>3</sub> in ethanol (prevents over-oxidation)

  • Yield : 40–55%.

Comparative Analysis of Methods

Table 3 : Method Efficacy and Scalability

MethodYield (%)Purity (%)Scalability
Alkylation7598High
Reductive Amination6595Moderate
Curtius Rearrangement8599Low
Cyclization5590Moderate

Key Findings :

  • Alkylation is preferred for industrial-scale synthesis due to high yield and simplicity.

  • Curtius Rearrangement offers superior purity but requires hazardous reagents (DPPA).

Chemical Reactions Analysis

Types of Reactions

6-amino-4-methyl-2-Pyridinebutanamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups may yield nitro or nitroso derivatives, while reduction may produce secondary or tertiary amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

6-amino-4-methyl-2-Pyridinebutanamine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials.

    Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-amino-4-methyl-2-Pyridinebutanamine involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 6-amino-4-methyl-2-pyridinebutanamine, we compare it with three related heterocyclic amines: 2-aminopyridine, 4-methylpyridine, and 2-pyridinebutanamine derivatives.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound 6-NH₂, 4-CH₃, 2-(CH₂)₃NH₂ 179.26 Potential ligand for metal coordination; hypothesized neurotransmitter activity (analog-based)
2-Aminopyridine 2-NH₂ 94.11 Precursor for pharmaceuticals, dyes; hydrogen-bonding capacity
4-Methylpyridine 4-CH₃ 93.13 Solvent; intermediate in agrochemical synthesis
2-Pyridinebutanamine 2-(CH₂)₃NH₂ 138.21 Amine donor in supramolecular chemistry; limited biological data

Key Findings :

This contrasts with 4-methylpyridine, where the methyl group improves thermal stability for solvent applications.

Side Chain Influence: The butanamine chain at position 2 adds conformational flexibility, enabling interactions with hydrophobic pockets in proteins or metal ions. This feature is absent in simpler analogs like 2-aminopyridine, limiting their versatility.

Biological Relevance: While 2-aminopyridine derivatives are well-documented in drug design (e.g., antihypertensive agents), the butanamine side chain in the target compound may mimic polyamine structures, suggesting unexplored neuropharmacological applications.

Q & A

Q. What are the established synthetic routes for 6-amino-4-methyl-2-pyridinebutanamine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions starting with pyridine derivatives. Key steps include:

  • Alkylation/Acylation : Introducing the butanamine chain via nucleophilic substitution or coupling reactions using catalysts like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Purification : Column chromatography with silica gel or reverse-phase HPLC to isolate intermediates .
  • Yield Optimization : Adjusting solvent polarity (e.g., acetonitrile or DMF) and temperature (70–100°C) improves reaction efficiency. Lower yields (7–24%) are common in structurally complex derivatives due to steric hindrance .

Q. How is structural confirmation of this compound achieved experimentally?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR spectra identify proton environments and carbon frameworks. For example, methyl groups at position 4 resonate at δ 2.1–2.4 ppm, while pyridine protons appear downfield (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., 164.21 g/mol for the base compound) .
  • X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., 29.41°–46.32° between pyridine and substituent rings) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM .

Advanced Research Questions

Q. How can computational methods predict the compound’s pharmacokinetic and toxicity profiles?

  • In Silico Modeling : Tools like SwissADME predict absorption (e.g., LogP ~2.5) and CYP450 metabolism .
  • 3D-QSAR : Correlates substituent effects (e.g., trifluoromethyl groups) with antileukemic activity .
  • Molecular Dynamics : Simulates binding to targets like kinase enzymes (e.g., EGFR) using software such as GROMACS .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Dose-Response Reproducibility : Validate assays across multiple labs using standardized protocols .
  • Impurity Analysis : LC-MS detects byproducts (e.g., N-oxide derivatives) that may skew results .
  • Target Specificity : Use CRISPR-edited cell lines to confirm on-target effects .

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

  • Chiral Chromatography : Separate enantiomers using chiral columns (e.g., Chiralpak AD-H) .
  • Docking Studies : Compare binding energies of R- and S-enantiomers to receptors like serotonin transporters .

Q. What advanced analytical techniques characterize its stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and light to identify degradation products .
  • Circular Dichroism (CD) : Monitors conformational changes in aqueous buffers .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent amine oxidation .
  • Data Validation : Cross-reference NMR shifts with PubChem/CAS databases .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo testing if applicable .

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